N-(2-Aminoethyl)anthracene-9-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
920511-02-0 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(2-aminoethyl)anthracene-9-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-9-10-19-17(20)16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10,18H2,(H,19,20) |
InChI Key |
NYEQATAUHIVQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NCCN |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for N 2 Aminoethyl Anthracene 9 Carboxamide
Precursor Synthesis Pathways for Anthracene-9-carboxylic Acid
The cornerstone for the synthesis of N-(2-Aminoethyl)anthracene-9-carboxamide is the availability of anthracene-9-carboxylic acid. This precursor can be synthesized through several methodologies, with the controlled oxidation of 9-anthraldehyde (B167246) derivatives being a prominent route.
Controlled Oxidation of 9-Anthraldehyde Derivatives
A common and efficient method for the preparation of anthracene-9-carboxylic acid is the oxidation of 9-anthraldehyde. quora.com Various oxidizing agents can be employed for this transformation. One notable method involves the use of sodium chlorite (B76162) (NaClO2) in the presence of a phase-transfer catalyst and a phosphate (B84403) buffer. This method is advantageous due to its mild reaction conditions and high yields.
A specific protocol involves dissolving 9-anthraldehyde in a suitable solvent system, followed by the addition of the oxidizing agent and other reagents to facilitate the reaction. The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, anthracene-9-carboxylic acid, can be isolated and purified by crystallization or column chromatography.
The following table summarizes a representative synthetic approach for the oxidation of 9-anthraldehyde:
| Reactant | Oxidizing Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
| 9-Anthraldehyde | Sodium Chlorite | Isopropanol/Water | 2-Methyl-2-butene, Sodium Dihydrogen Phosphate | 20-30 | >99 | slideshare.net |
This method provides a high-purity product suitable for subsequent derivatization.
Alternative Synthetic Routes to the Anthracene (B1667546) Carboxylic Acid Scaffold
Beyond the oxidation of 9-anthraldehyde, several other synthetic strategies have been developed to access the anthracene-9-carboxylic acid scaffold. These alternative routes often start from different anthracene derivatives and employ a variety of chemical transformations.
One such method involves the carbonation of a Grignard reagent derived from 9-bromoanthracene (B49045). This classic organometallic approach provides a direct route to the carboxylic acid. Another strategy utilizes the palladium-catalyzed carboxylation of 9-bromoanthracene with carbon monoxide.
Furthermore, direct carboxylation of anthracene itself has been explored, although it often requires harsh conditions and may lead to a mixture of products. More recent developments include the use of transition-metal-catalyzed C-H activation/carboxylation reactions, offering a more direct and atom-economical approach. beilstein-journals.org
A summary of some alternative synthetic routes is presented in the table below:
| Starting Material | Key Reagents | Reaction Type | Reference |
| 9-Bromoanthracene | Mg, CO2 | Grignard Reaction | chemicalbook.com |
| 9-Bromoanthracene | Pd catalyst, CO | Palladium-Catalyzed Carboxylation | beilstein-journals.org |
| Anthracene | Various | Direct Carboxylation | beilstein-journals.org |
These alternative pathways provide flexibility in the synthesis of anthracene-9-carboxylic acid, depending on the availability of starting materials and the desired scale of the reaction.
Formation of the Carboxamide Linkage
The pivotal step in the synthesis of this compound is the formation of the amide bond between anthracene-9-carboxylic acid and 2-aminoethylamine. This can be achieved through direct amidation or, more commonly, by activating the carboxylic acid.
Amidation Reactions Utilizing 2-Aminoethylamine
Direct amidation involves the reaction of anthracene-9-carboxylic acid with 2-aminoethylamine, typically at elevated temperatures. uni-kiel.de This method, while straightforward, can require harsh conditions and may not be suitable for sensitive substrates. The reaction proceeds by the nucleophilic attack of the primary amine of 2-aminoethylamine on the carbonyl carbon of the carboxylic acid, with the elimination of a water molecule.
The use of microwave irradiation has been shown to accelerate direct amidation reactions, often leading to higher yields in shorter reaction times. chemicalbook.com
Exploration of Condensation Reactions with Activated Carboxylic Acid Derivatives
A more versatile and widely employed approach for the formation of the carboxamide linkage involves the activation of the carboxylic acid group of anthracene-9-carboxylic acid. This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, an active ester, or by using a coupling agent in situ.
The reaction of anthracene-9-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) yields the highly reactive anthracene-9-carbonyl chloride. This intermediate readily reacts with 2-aminoethylamine, usually in the presence of a base to neutralize the HCl generated, to afford this compound in high yield.
Alternatively, a plethora of coupling reagents have been developed for amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. mdpi.comnih.gov
The general scheme for EDC/HOBt mediated coupling is as follows:
Anthracene-9-carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
This intermediate can then react directly with 2-aminoethylamine or, more efficiently, with HOBt to form an active ester.
The active ester then undergoes nucleophilic attack by 2-aminoethylamine to form the desired amide product.
A selection of common coupling reagents for amide bond formation is presented below:
| Coupling Reagent | Additive | Characteristics | Reference |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Water-soluble byproducts, mild conditions. | nih.govnih.gov |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | Insoluble urea (B33335) byproduct, high yields. | mdpi.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | High efficiency, especially for hindered amines. | nih.gov |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Effective for solid-phase and solution-phase synthesis. | mdpi.com |
Systematic Structural Modifications of the Anthracene Core
Further diversification of the this compound scaffold can be achieved through systematic structural modifications of the anthracene core. The reactivity of the anthracene ring system allows for the introduction of various functional groups at specific positions.
Electrophilic substitution reactions on the anthracene nucleus are well-documented. rsc.org Due to the electronic nature of the anthracene ring, electrophilic attack preferentially occurs at the 9 and 10 positions. quora.comquora.com Since the 9-position is already substituted with the carboxamide group, electrophilic functionalization of this compound would be expected to occur primarily at the 10-position.
Potential electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine at the 10-position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group at the 10-position.
Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of a sulfonic acid derivative.
Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, respectively, onto the anthracene core, although they may be complicated by the presence of the amide functionality.
These modifications allow for the fine-tuning of the electronic and photophysical properties of the this compound molecule, opening up possibilities for its application in various areas of materials science and medicinal chemistry. beilstein-journals.orgmdpi.com
Strategic Ring System Substitutions and Functionalization
The inherent fluorescent properties of the anthracene core make it a valuable scaffold in materials science and medicinal chemistry. mdpi.comresearchgate.net Strategic substitution on the anthracene ring system of this compound allows for the fine-tuning of its photophysical and electronic properties. nih.govrsc.org Methodologies for achieving this often protect the reactive 9 and 10 positions as an anthraquinone (B42736), directing substitution to other positions on the rings before re-aromatization. beilstein-journals.orgresearchgate.net
Common functionalization strategies include:
Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or iodine, can be achieved through methods like halodesilylation of trimethylsilyl (B98337) (TMS)-substituted precursors. frontiersin.org These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.
Alkoxylation: The synthesis of alkoxy-substituted anthracenes, for instance at the 2,6-positions, can be accomplished via reduction of the corresponding dialkoxyanthraquinones. beilstein-journals.orgresearchgate.net
Silylethynyl Groups: Attaching bulky silyl (B83357) groups, like triisopropylsilyl (TIPS), to the anthracene framework can influence the solid-state packing, leading to materials with tailored optical properties such as enhanced fluorescence quantum yields and polarized emission. nih.gov Shifting the position of these substituents can radically alter the crystal morphology from platelets to needles, which affects properties like emission self-waveguiding. nih.gov
These modifications are critical for developing advanced materials. For example, a series of N-diaryl-anthracene-9,10-diamine derivatives with methyl substituents on the N-diaryl rings were synthesized and evaluated as dopants for Organic Light-Emitting Diodes (OLEDs). researchgate.net The position of the methyl groups was found to significantly influence device efficiency. researchgate.net
Table 1: Impact of Ring Substitution on Anthracene Derivative Properties
| Substitution Strategy | Resulting Property/Application | Reference |
| Methyl groups on N-diaryl rings | Enhanced OLED efficiency | researchgate.net |
| Triisopropylsilyl (TIPS) groups | Modified solid-state packing, polarized emission | nih.gov |
| Dioxolane moiety incorporation | Dramatically enhanced fluorescence quantum yield | nih.gov |
| Carboxyl-directed C–H alkenylation | Synthesis of substituted anthracene derivatives | beilstein-journals.orgfrontiersin.org |
Incorporation of Heteroatoms within the Anthracene Framework
Replacing carbon atoms with heteroatoms such as nitrogen, oxygen, or sulfur within the fused ring system of anthracene derivatives profoundly alters their electronic and photophysical characteristics. rsc.orgpkusz.edu.cn This strategy, a form of scaffold hopping, is employed to create novel chemotypes with potentially improved biological activities or material properties. mdpi.com
The introduction of nitrogen atoms to form aza-anthracene structures is a notable example. mdpi.com Green synthesis methodologies have been developed for creating oxa-aza-benzo[a]anthracene derivatives through one-pot reactions in aqueous micellar systems. beilstein-journals.orgresearchgate.net These reactions demonstrate the versatility of incorporating heteroatoms into the polycyclic framework. beilstein-journals.orgresearchgate.net
Research has shown that the presence and type of heteroatom can dramatically influence charge mobility in organic semiconductors. rsc.orgpkusz.edu.cn A systematic study on phenyl-anthracene derivatives with peripherally attached oxygen and sulfur atoms established a clear correlation between the molecular structure, thin-film ordering, and charge mobility. rsc.org Such investigations provide valuable guidance for the rational design of new semiconductor materials for applications in organic thin-film transistors (OTFTs). rsc.orgpkusz.edu.cn Furthermore, triazine-based conjugated porous polymers incorporating anthracene units have been synthesized and used as luminescent probes for detecting specific metal ions and nitroaromatic compounds, demonstrating the role of heteroatoms in sensor applications. rsc.org
Tailored Derivatization of the Aminoethyl Side Chain
The aminoethyl side chain of this compound offers a versatile point for modification, enabling the attachment of various functional groups to tailor the molecule's properties for specific applications.
Controlled Acylation Reactions
The primary amine of the aminoethyl group is readily available for N-acylation, one of the most fundamental reactions in organic chemistry for forming robust amide bonds. bath.ac.uk This reaction can be achieved using a variety of acylating agents and coupling reagents. For instance, the synthesis of related anthra[2,3-b]furan-3-carboxamides involved activating the carboxylic acid to an acyl chloride using thionyl chloride, which then readily reacted with amines to form the desired amides in high yields. nih.gov Other methods for activating the carboxyl group include the use of condensing agents like CDI, DCC, EDC, PyBOP, HATU, and TBTU, although their efficiency can vary. nih.gov These established methods are directly applicable to the further modification of the terminal amine on the aminoethyl side chain of this compound, allowing for the introduction of a wide array of substituents.
Introduction of Functionalities for Molecular Probes
The anthracene moiety is an excellent fluorophore, and derivatization of the aminoethyl side chain is a key strategy for developing fluorescent molecular probes. mdpi.comresearchgate.net By attaching specific recognition units or environmentally sensitive groups to the side chain, probes can be designed for detecting ions, molecules, or specific biological events. rsc.orgnih.gov
For example, an anthracene carboximide derivative was functionalized with a triphenylphosphonium group to target mitochondria. nih.gov This probe was designed to detect hypochlorite, with the side chain containing a thioether that acts as a fluorescence "off-on" switch triggered by the analyte. nih.gov Similarly, carbohydrate-functionalized anthracene carboximides have been synthesized for use in bio-imaging and as multivalent ligands for lectin binding. nih.govresearchgate.net The introduction of sugar moieties not only improved aqueous solubility but also enabled specific biological interactions. nih.govresearchgate.net The quenching of fluorescence by specific amino acid side chains, such as histidine or tyrosine, has also been exploited to create high-sensitivity probes for protein structural changes, like helix formation. nih.gov These examples highlight the principle of attaching functional moieties to the side chain to impart sensing capabilities.
Table 2: Functionalization of Anthracene Derivatives for Molecular Probes
| Functional Group Attached | Target/Application | Mechanism | Reference |
| Triphenylphosphonium & Thioether | Mitochondrial Hypochlorite | Analyte-triggered fluorescence "off-on" switch | nih.gov |
| Glycosides (Gluco-, Galacto-, Mannopyranosides) | Lectin Binding & Cell Imaging | Multivalent binding, passive diffusion | nih.govresearchgate.net |
| p-Cyanophenylalanine-His/Tyr pair | α-Helix Formation | Fluorescence quenching by side chain interaction | nih.gov |
Investigation of Linker Length and Structural Branching on Molecular Properties
In the context of self-assembling systems, research on anthracene glucosides connected by ethylene (B1197577) glycol linkers of varying lengths revealed that the linker length dictates the resulting macroscopic morphologies. doi.org While all tested derivatives formed self-assembled structures, the morphology varied from vesicles to fibers to fractal-like structures as the linker was extended. doi.org
For molecules designed to bring two proteins together, such as PROteolysis TArgeting Chimeras (PROTACs), the linker length is a critical parameter for efficacy. nih.govrsc.org A systematic study on ER-α targeting PROTACs showed a significant correlation between the linker chain length and the ability to induce protein degradation, with an optimal length of 16 atoms being identified in that specific system. nih.govrsc.org This optimization is thought to allow for a maximal interaction between the two target proteins. nih.gov These findings underscore the importance of systematically investigating linker length and branching when designing functional molecules based on the this compound scaffold.
Advanced Spectroscopic Characterization and Analytical Methodologies for N 2 Aminoethyl Anthracene 9 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For N-(2-Aminoethyl)anthracene-9-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete map of its proton and carbon framework, confirming the connectivity of the anthracene (B1667546) core to the aminoethyl carboxamide side chain.
Unambiguous Assignment through Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct chemical environments of its protons. The aromatic region is characteristic of a 9-substituted anthracene moiety, while the aliphatic region confirms the presence of the N-(2-aminoethyl) group.
The protons on the anthracene core are found in the downfield region, typically between 7.5 and 8.8 ppm, due to the deshielding effect of the aromatic ring currents. The proton at position 10 (H-10) is often the most downfield singlet. The protons at positions 1, 4, 5, and 8 appear as doublets or multiplets, while protons 2, 3, 6, and 7 also produce multiplet signals in a slightly more shielded region of the aromatic spectrum. umich.educhemicalbook.com
The ethylenediamine (B42938) side chain protons appear in the upfield region. The methylene (B1212753) protons adjacent to the amide nitrogen (-CH₂-NH-C=O) are expected to resonate at a different chemical shift than the methylene protons adjacent to the terminal amino group (-CH₂-NH₂), due to the differing electronic effects of the amide and amine functionalities. A broad signal corresponding to the amide N-H proton is also typically observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: The chemical shifts for the anthracene core are based on data for anthracene-9-carboxylic acid and similar derivatives. chemicalbook.comresearchgate.net Shifts for the side chain are predicted based on standard values.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Anthracene H-10 | ~8.74 | Singlet |
| Anthracene H-1, H-8 | ~8.17 | Multiplet |
| Anthracene H-4, H-5 | ~8.08 | Multiplet |
| Anthracene H-2, H-3, H-6, H-7 | ~7.60 | Multiplet |
| Amide N-H | Variable (Broad) | Singlet |
| -C(O)NH-CH ₂- | ~3.6 | Multiplet |
| -CH₂-NH ₂ | Variable (Broad) | Singlet |
| -CH₂-CH ₂-NH₂ | ~3.0 | Multiplet |
Application of Advanced 2D NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, this would show correlations between the neighboring protons on the anthracene rings (e.g., between H-1 and H-2, and between H-2 and H-3). Crucially, it would also confirm the connectivity within the ethylenediamine side chain by showing a cross-peak between the two inequivalent methylene groups (-C(O)NH-CH₂-CH₂ -NH₂). rsc.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak correlating each proton signal in the ¹H spectrum with its corresponding carbon signal in the ¹³C spectrum. This is invaluable for definitively assigning the signals for each CH group in the anthracene core and the CH₂ groups in the side chain. youtube.commdpi.com
NMR Titration Experiments for Ligand-Interaction Studies
NMR titration is a powerful method to study non-covalent interactions between a host molecule and a guest ligand at the atomic level. This compound, with its potential binding sites (amino and amide groups) and fluorescent anthracene reporter unit, is well-suited for such studies.
In a typical NMR titration experiment, small aliquots of a ligand (e.g., a metal ion or an anion) are incrementally added to a solution of the anthracene derivative, and a ¹H NMR spectrum is acquired after each addition. researchgate.net Binding of the ligand to the host molecule induces changes in the electronic environment of the nearby protons, resulting in perturbations of their chemical shifts. researchgate.net
For this compound, the protons of the ethylenediamine side chain and the amide N-H proton would be particularly sensitive to binding events. Significant changes in their chemical shifts upon addition of a guest would indicate that these moieties are involved in the interaction. Protons on the anthracene ring closer to the substitution site might also experience shifts, albeit likely smaller ones. By monitoring the chemical shift changes as a function of ligand concentration, a binding isotherm can be constructed to determine the binding affinity (association constant) of the host-guest complex. This technique provides valuable insight into the specific binding site and strength of the interaction. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated π-systems like the anthracene core of this compound.
Analysis of Electronic Transitions and Chromophore Behavior
The UV-Vis absorption spectrum of this compound is dominated by the anthracene chromophore. The spectrum exhibits a characteristic series of absorption bands, typically between 300 and 400 nm. researchgate.net These bands are due to π→π* electronic transitions within the conjugated aromatic system. libretexts.org
A hallmark of the anthracene spectrum is its well-resolved vibronic fine structure, where multiple peaks are observed for a single electronic transition. These individual peaks correspond to transitions from the ground electronic state to different vibrational levels of the excited electronic state. The presence of the carboxamide substituent at the 9-position can cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted anthracene. libretexts.orgresearchgate.net The intense absorption makes these compounds useful as chromophores in molecular sensors and other optical applications.
Table 3: Typical UV-Vis Absorption Maxima for the Anthracene-9-carboxamide Chromophore Data based on spectra of anthracene-9-carboxylic acid and related derivatives. researchgate.netresearchgate.net
| Absorption Maxima (λmax, nm) | Transition Type |
| ~392 | π→π |
| ~372 | π→π |
| ~355 | π→π |
| ~254 | π→π |
Probing Metal Ion-Induced Spectral Perturbations
The interaction of this compound with metal ions is of significant interest due to the compound's potential as a fluorescent chelator. The ethylenediamine moiety provides a binding site for metal cations, while the anthracene fluorophore acts as a signaling unit. The binding of a metal ion is expected to cause significant perturbations in the compound's absorption and emission spectra.
Studies on analogous anthracene derivatives have demonstrated that complexation with metal ions can lead to either fluorescence enhancement ("chelation-enhanced fluorescence," CHEF) or quenching. For instance, the complexation of anthracene-9-carboxylic acid, a precursor, with Europium(III) results in a compound with luminescence properties that are highly sensitive to the solvent environment. nih.gov This suggests that the coordination of a metal ion significantly alters the electronic structure of the anthracene core.
The mechanism of spectral perturbation often involves the modulation of photoinduced electron transfer (PET). In the free ligand, the lone pair of electrons on the nitrogen atoms of the ethylenediamine side chain can quench the fluorescence of the anthracene unit via PET. Upon coordination with a metal ion, the nitrogen lone pairs become engaged in bonding, which inhibits the PET process. This inhibition restores the fluorescence of the anthracene moiety, leading to a "turn-on" response. Research on similar fluorescent probes has shown that the presence of metal ions can disallow PET, causing a significant enhancement in fluorescence intensity.
The interaction can be quantified by titrating the compound with a metal salt and monitoring the changes in fluorescence intensity. The binding constant (Kₐ) and stoichiometry of the complex can be determined from the resulting titration curve. The spectral shifts observed upon metal binding are dependent on the specific metal ion, its charge, and its coordination preferences. For example, complexing a related sulfonamide ligand with a rhenium core was found to quench fluorescence, demonstrating that the nature of the metal center is critical to the photophysical outcome. nih.gov
Table 1: Expected Effects of Metal Ion Binding on the Spectral Properties of this compound
| Parameter | Expected Change Upon Metal Binding | Underlying Mechanism |
| Absorption Maximum (λ_abs) | Minor bathochromic or hypsochromic shift | Alteration of the ground state electronic structure of the chromophore. |
| Fluorescence Maximum (λ_em) | Potential shift depending on the metal ion | Stabilization or destabilization of the excited state; inhibition of PET. |
| Fluorescence Intensity | Significant enhancement (likely) | Inhibition of the PET process from the nitrogen lone pairs to the anthracene core. |
| Fluorescence Lifetime (τ_f) | Increase | The radiative decay pathway becomes more favorable as the non-radiative PET pathway is blocked. |
Fluorescence Spectroscopy and Detailed Photophysical Investigations
Fluorescence spectroscopy is a primary tool for investigating the properties of this compound, owing to the inherent fluorescence of the anthracene core.
Quantification of Fluorescence Quantum Yields and Excited State Lifetimes
The fluorescence quantum yield (Φf) and the excited-state lifetime (τf) are critical parameters that define the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.
For this compound, these properties are highly dependent on the molecular environment, particularly solvent polarity. rsc.org In non-polar solvents, the molecule is expected to exhibit the characteristic structured fluorescence of the anthracene moiety. However, in polar solvents, the presence of the electron-donating amino group can promote intramolecular charge transfer (ICT) or PET, providing a non-radiative decay pathway that reduces both the quantum yield and the lifetime. rsc.org
The quantum yield is typically determined using a relative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or anthracene, under identical conditions. mdpi.com The lifetime is measured using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC), which can resolve decay processes on the nanosecond timescale. researchgate.net
Table 2: Photophysical Properties of Anthracene and Related Derivatives in Solution
| Compound | Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f) / ns |
| Anthracene | Ethanol | 0.27 | 4.1 |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | 8.3 |
| 2-Amino-9,10-anthraquinone | Dioxane (low polarity) | 0.041 | 2.0 |
| 2-Amino-9,10-anthraquinone | Acetonitrile (high polarity) | 0.005 | 0.4 |
| This compound (Expected) | Hexane | Moderate | Several ns |
| This compound (Expected) | Acetonitrile | Low | < 1 ns |
Data for the target compound are predictive, based on trends observed in analogous structures.
Mechanistic Studies of Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). researchgate.netnih.gov The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances.
This compound can act as an excellent FRET donor due to the high absorption coefficient and strong fluorescence of the anthracene core. For FRET to occur, the emission spectrum of the donor (anthracene) must overlap with the absorption spectrum of a suitable acceptor molecule. The aminoethyl side chain provides a convenient attachment point for covalently linking this molecule to a biological macromolecule or another fluorescent probe to create a FRET pair.
The mechanism involves the dipole-dipole coupling of the donor and acceptor. nih.gov The excited donor transfers its energy to the acceptor without the emission of a photon. The result is the quenching of the donor's fluorescence and the appearance of sensitized fluorescence from the acceptor. Studies have demonstrated effective FRET between anthracene derivatives and other dyes, confirming their utility in such systems. researchgate.net
Analysis of Photoinduced Electron Transfer (PET) Processes
Photoinduced Electron Transfer (PET) is a key de-excitation pathway that governs the fluorescence properties of this compound. rsc.org The molecule is designed with an electron-donating group (the aminoethyl side chain) covalently linked to an electron-accepting fluorophore (the anthracene core).
Upon photoexcitation of the anthracene unit, an electron can be transferred from the nitrogen lone pair to the excited anthracene, forming an intramolecular charge-separated state (A⁻-D⁺). This process is typically much faster than fluorescence emission and provides an efficient non-radiative decay channel, effectively quenching the fluorescence.
The efficiency of PET is highly dependent on the solvent's polarity. In polar solvents, the charge-separated state is stabilized, making PET the dominant process and resulting in low fluorescence. In non-polar solvents, the charge-separated state is energetically unfavorable, thus inhibiting PET and allowing the locally excited state of the anthracene to decay via fluorescence. This solvent-dependent switching makes the compound a potential sensor for environmental polarity. This behavior is a form of intramolecular charge transfer (ICT), which has been observed in similar anthracene systems containing donor groups. rsc.orgrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound.
The IR spectrum is dominated by bands corresponding to the vibrations of the amide group, the N-H bonds, and the aromatic system. The Raman spectrum complements this by providing strong signals for the symmetric vibrations of the non-polar anthracene core. Computational studies and experimental data on closely related molecules, such as (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide and 9-anthracenecarboxylic acid, allow for a reliable assignment of the principal vibrational modes. nih.govnist.gov
Key expected vibrational bands include:
N-H Stretching: A broad band (or multiple bands) in the 3350-3250 cm⁻¹ region, characteristic of the primary and secondary amines and the amide N-H. Hydrogen bonding can cause significant broadening and a red-shift of this peak. nih.gov
Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹.
Amide I Band (C=O Stretching): A strong, sharp absorption expected around 1650-1630 cm⁻¹, which is one of the most characteristic peaks in the IR spectrum of an amide.
Amide II Band (N-H Bending and C-N Stretching): A strong band typically found near 1550-1520 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the anthracene ring system.
Anthracene Ring Modes: The Raman spectrum is expected to show strong signals for the symmetric "breathing" modes of the anthracene rings.
Table 3: Predicted Principal IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity | Notes |
| N-H Stretch (Amine/Amide) | 3350 - 3250 | IR | Strong, Broad | Sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium-Weak | Characteristic of the anthracene core. |
| Amide I (C=O Stretch) | 1650 - 1630 | IR | Strong | A key marker for the amide linkage. |
| Aromatic C=C Stretch | 1620 - 1580 | IR, Raman | Strong | In-plane ring vibrations. |
| Amide II (N-H Bend) | 1550 - 1520 | IR | Strong | Coupled C-N stretch and N-H bend. |
| Anthracene Ring Breathing | 1410 - 1390 | Raman | Strong | Symmetric vibration of the ring system. |
| C-N Stretch (Aliphatic) | 1250 - 1020 | IR | Medium | Vibration of the ethylenediamine backbone. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR | Strong | Characteristic pattern for 9-substituted anthracenes. |
Computational Chemistry and Theoretical Modeling of N 2 Aminoethyl Anthracene 9 Carboxamide
Quantum Chemical Investigations
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, electronic energies, and reactivity indices.
Density Functional Theory (DFT) for Electronic Structure and Reactivity (e.g., HOMO-LUMO Analysis)
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. wgtn.ac.nz This method is used to determine the optimized molecular geometry and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
Illustrative Data for Anthracene (B1667546) Derivatives
| Computational Parameter | Description | Typical Value for Anthracene Derivatives (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 3.5 |
Note: The values presented are illustrative and based on reported data for various 9,10-disubstituted anthracene derivatives. The precise values for N-(2-Aminoethyl)anthracene-9-carboxamide would require specific calculations.
Semi-Empirical Molecular Orbital Methods for Geometrical Optimization and Energetic Calculations (e.g., AMI, PM3, MNDO)
Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), offer a faster, albeit less accurate, alternative to DFT for computational analysis. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.
They are particularly useful for:
Geometrical Optimization: Finding the most stable three-dimensional arrangement of atoms in a molecule.
Energetic Calculations: Estimating properties like heat of formation and ionization potential.
While modern research heavily relies on DFT, semi-empirical methods can be valuable for initial, large-scale screenings of molecular conformations or for very large molecular systems where DFT would be computationally prohibitive. For a molecule like this compound, these methods can provide a preliminary understanding of its preferred shape and basic energetic properties before a more rigorous DFT analysis is undertaken.
Molecular Docking and Dynamics Simulations
Beyond the properties of an isolated molecule, computational methods can also predict how a molecule interacts with its environment, such as a protein receptor or a crystal lattice.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or a nucleic acid. This method is crucial in drug discovery and materials science to understand intermolecular interactions.
For this compound, docking studies could be employed to investigate its potential binding to biological targets. The simulation would place the molecule in the binding site of a receptor and score the different poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The aminoethyl and carboxamide moieties of the molecule, with their hydrogen bond donors and acceptors, would likely play a significant role in its binding orientation and affinity.
Exploration of Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of a molecule and how it behaves in a solvent or in contact with other molecules.
Biological Activity and Elucidation of Molecular Mechanisms
Anti-proliferative and Cytotoxic Effects on Cellular Models
The hallmark of many chemotherapeutic agents is their ability to halt the rapid and uncontrolled proliferation of cancer cells. Anthracene-based compounds, including derivatives of anthracene-9-carboxamide, have demonstrated significant cytotoxic and anti-proliferative properties across various cancer cell lines.
Anthracene (B1667546) derivatives have been reported to possess promising antitumor activity by binding to and damaging the DNA in cancer cells. researchgate.net Specifically, a series of 2,6-disubstituted anthracene-9,10-diones, which share the core anthracene structure, have shown cytotoxic properties. researchgate.net Structure-activity relationship studies on these related compounds indicate that the nature of the side chains is crucial for their activity. researchgate.net For instance, compounds with two methylene (B1212753) units in the side chain separating the amide and terminal amine groups, a feature structurally similar to the N-(2-Aminoethyl) side chain, exhibit superior cytotoxic activity. researchgate.net
While specific data on the inhibitory concentration (IC₅₀) of N-(2-Aminoethyl)anthracene-9-carboxamide against glioma, HeLa, and L1210 cell lines is not detailed in the available literature, the general class of anthracene derivatives is known for its potent anti-proliferative effects. researchgate.netsemanticscholar.org The cytotoxicity of these compounds is often linked to their ability to intercalate into DNA and inhibit essential enzymes like topoisomerases. semanticscholar.org
The inhibition of cellular growth by anthracene compounds is frequently achieved by inducing two primary cellular processes: apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Topoisomerase inhibitors, a class to which many anthracene derivatives belong, trigger apoptosis by causing irreversible DNA damage. mdpi.comnih.gov When these drugs stabilize the complex between topoisomerase and DNA, it leads to permanent DNA strand breaks. nih.gov This damage activates cellular signaling pathways that culminate in apoptosis. semanticscholar.orgnih.gov Key events in this process include the activation of caspases (such as caspase-3, -8, and -9) and the cleavage of proteins essential for cell survival, like poly (ADP-ribose) polymerase (PARP). semanticscholar.org The process is often mediated through the mitochondria-dependent pathway, which is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. semanticscholar.org
Cell Cycle Arrest: Cancer cells are characterized by their dysregulated cell cycle. Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing the cell from dividing. DNA damage induced by compounds like anthracene derivatives often triggers cell cycle arrest in the G1 or G2/M phases. nih.gov This arrest provides the cell with time to repair DNA damage; if the damage is too severe, the cell is directed towards apoptosis. nih.gov The arrest is regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. For example, epirubicin, an anthracycline derivative, shows its highest activity during the S and G2 phases of the cell cycle. nih.gov The induction of p53, a critical tumor suppressor, can also lead to cell cycle arrest and apoptosis. nih.gov
Table 1: Key Molecular Players in Apoptosis and Cell Cycle Arrest Induced by DNA-Damaging Agents
| Cellular Process | Key Proteins Involved | Function |
|---|---|---|
| Apoptosis | Caspases (e.g., -3, -8, -9) | Executioners of programmed cell death. |
| PARP | Cleaved during apoptosis, indicating DNA damage. | |
| Bax/Bcl-2 Family | Regulate mitochondrial pathway of apoptosis. | |
| Cell Cycle Arrest | p53 | Tumor suppressor that can induce arrest and apoptosis. |
| Cyclins/CDKs | Regulate progression through the cell cycle phases. |
Metastasis, the process of cancer cells spreading to other parts of the body, is a major cause of mortality. This process relies on the ability of cancer cells to migrate and invade surrounding tissues. Blocking cell migration is therefore a key therapeutic strategy. nih.gov Certain natural compounds have been shown to effectively block the migration of metastatic cancer cells, partly by inhibiting the phosphorylation of signaling molecules like ERK1/2. nih.gov While direct studies on the effect of this compound on cell migration are limited, the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, is a known mechanism to reduce cancer cell invasion. nih.gov Given that the primary targets of anthracene derivatives are fundamental processes like DNA replication and repair, it is plausible that these compounds also interfere with the complex signaling pathways that govern cell motility and metastasis. nih.gov
Antimicrobial Properties and Associated Mechanisms
The emergence of multidrug-resistant bacteria, particularly nosocomial pathogens like Staphylococcus aureus, necessitates the development of novel antimicrobial agents. nih.govnih.gov Anthracene-based compounds have been explored for their potential antibacterial activities.
Bactericidal and Bacteriostatic Activity (e.g., against Staphylococcus aureus)
Disruption of Bacterial Membrane Integrity and Permeability
A primary mechanism for many antimicrobial agents is the disruption of the bacterial cell membrane, leading to a loss of essential ions and molecules and ultimately cell death. mdpi.com This can occur through two main phenomena: membrane depolarization, which is the dissipation of the membrane potential, or membrane permeabilization, which involves the formation of physical pores or defects in the membrane. mdpi.com
Assays using potential-sensitive fluorescent dyes, such as diSC3(5), and DNA-staining dyes like propidium (B1200493) iodide (PI), can differentiate these mechanisms in real-time. mdpi.com An increase in diSC3(5) fluorescence indicates membrane depolarization, while an influx of PI, which can only enter cells with compromised membranes to stain DNA, indicates permeabilization. mdpi.com While this specific assay has not been reported for this compound, related molecules like anthracene-9-carboxylic acid have been shown to affect membrane permeability by inhibiting chloride channels in eukaryotic cells, demonstrating the potential of the anthracene scaffold to interact with membrane transport systems. nih.gov
Influence on Bacterial Metabolic Processes and Reactive Oxygen Species (ROS) Production
Another significant antimicrobial mechanism involves the generation of excessive reactive oxygen species (ROS) within the bacterial cell. nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are by-products of normal aerobic respiration but can cause extensive damage to DNA, proteins, and lipids when they accumulate, a state known as oxidative stress. nih.govnih.gov Several classes of antimicrobials exert their effects by inducing this lethal oxidative stress. nih.gov
The production of ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which fluoresces upon oxidation by ROS. nih.gov Studies on related anthraquinone (B42736) derivatives have demonstrated that they can induce ROS production, leading to apoptosis in cancer cells. nih.gov This suggests a potential mechanism where anthracene-based compounds could disrupt bacterial redox homeostasis, although direct evidence of ROS induction in bacteria by this compound is pending.
Receptor Binding and Signal Transduction Modulation
Antagonism of P2X7 Receptors
The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a significant role in inflammation and immune responses. nih.gov Its over-activation is linked to various pathological conditions, and as such, P2X7R antagonists are being investigated as potential therapeutic agents. nih.govnih.gov The development of selective inhibitors for this receptor is an active area of research.
While this compound has not been specifically identified as a P2X7R antagonist, various other carboxamide derivatives have been synthesized and evaluated for this activity. nih.gov Structure-activity relationship (SAR) studies on quinoline-carboxamides, for example, have shown that substitutions on the phenyl ring can significantly enhance inhibitory potency against the human P2X7R. nih.gov Potent antagonists in these series exhibit IC₅₀ values in the sub-micromolar range, indicating strong inhibitory activity. nih.gov These findings highlight that the carboxamide functional group can be a key pharmacophore for P2X7R antagonism, suggesting that anthracene-carboxamides could be a potential area for future investigation in this context.
Table 2: P2X7R Antagonistic Activity for Representative Carboxamide Compounds
| Compound Series | Representative Compound | Inhibitory Concentration (IC₅₀) (µM) |
| Quinoline-Carboxamide | Compound 1e | 0.457 nih.gov |
| Quinoline-Carboxamide | Compound 2f | 0.566 nih.gov |
| Chloropurine Analog | Compound 9o | 0.176 nih.gov |
Note: Data is for structurally distinct carboxamide and purine (B94841) derivatives, not this compound, to illustrate the potential of related chemical classes.
Inhibition of Specific Protein Targets (e.g., ZNF207)
While direct studies on this compound as a ZNF207 inhibitor are not extensively documented in publicly available literature, research into structurally related compounds provides a strong basis for its potential activity. Zinc Finger Protein 207 (ZNF207) has emerged as a significant target in cancer therapy, particularly for weakening the stemness of glioma cells.
A series of novel N-(anthracen-9-ylmethyl) benzamide (B126) derivatives have been rationally designed and synthesized to target ZNF207. acs.orgnih.gov These compounds, which share the core anthracene scaffold, have demonstrated potent inhibitory activity. The lead compound from this series, designated as C16 , exhibited IC₅₀ values between 0.5-2.5 μM for inhibiting sphere formation in glioma cells and cytotoxicity IC₅₀ values ranging from 0.5-15 μM. acs.orgnih.gov Further analysis using surface plasmon resonance (SPR) revealed that compound C16 binds to ZNF207 with a strong affinity, showing a dissociation constant (Kᴅ) of 67 nM. acs.org
The mechanism of these inhibitors involves hindering tumorigenesis, impeding cell migration, and promoting apoptosis by downregulating stem-related genes. nih.gov The success of the N-(anthracen-9-ylmethyl) benzamide series suggests that the anthracene-9-carboxamide framework is a viable scaffold for developing ZNF207 inhibitors. The specific ethylamino side chain in this compound would interact differently with the target protein, potentially influencing binding affinity and inhibitory potency.
Table 1: Inhibitory Activity of Selected N-(anthracen-9-ylmethyl) Benzamide Derivatives against ZNF207
| Compound | Sphere Formation IC₅₀ (μM) | Cytotoxicity IC₅₀ (μM) | ZNF207 Binding Affinity (Kᴅ) |
| C16 | 0.5 - 2.5 | 0.5 - 15 | 67 nM |
This table presents data for the lead compound from a series of N-(anthracen-9-ylmethyl) benzamide derivatives, which are structurally related to the subject compound. Data sourced from acs.orgnih.gov.
Modulation of Ion Channels (e.g., Anion and Potassium Channels)
The anthracene core of this compound is closely related to Anthracene-9-carboxylic acid (9-AC), a well-characterized blocker of chloride channels. medchemexpress.comnih.gov Specifically, 9-AC is widely used in research to inhibit Ca²⁺-activated Cl⁻ currents (CaCCs) in various cell types, including epithelial and smooth muscle cells. medchemexpress.com This inhibitory action is voltage-dependent, with the blockade of outward currents becoming more pronounced as the cell membrane is depolarized. medchemexpress.com
Given that the anthracene-9-carbonyl structure is the pharmacophore responsible for this ion channel modulation, it is highly probable that this compound retains the ability to interact with and modulate anion channels. The addition of the N-(2-Aminoethyl) group introduces a flexible, positively chargeable side chain that could alter the compound's affinity, selectivity, and mechanism of action on different ion channels, including potential interactions with potassium channels which are often functionally coupled with anion channels.
Table 2: Effect of Anthracene-9-carboxylic acid (9-AC) on Ion Channel Activity
| Target | Cell Type | Concentration | Effect |
| Ca²⁺-activated Cl⁻ channels | HEK 293T cells | - | Voltage-dependent block of outward currents. medchemexpress.com |
| Cl⁻ Channels | Rabbit pulmonary artery | 500 μM | 21% inhibition of maximum outward Cl⁻ current. medchemexpress.com |
| Peritubular Cl⁻ Permeability | Frog kidney | - | Complete inhibition. nih.gov |
| Cl⁻ Conductance (indirect) | Human airway epithelial cells | 5 mM | 60-70% reduction in fatty acid incorporation into phospholipids. nih.gov |
This table summarizes the known effects of Anthracene-9-carboxylic acid (9-AC), the parent acid of the subject compound.
Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological efficacy of anthracene-9-carboxamide derivatives is finely tuned by their molecular structure. SAR studies, including those on related compound series, provide critical insights into how specific structural features influence activity.
Impact of Linker Length and Substituent Identity on Biological Potency
The nature of the substituent attached to the carboxamide nitrogen is a key determinant of biological potency and target specificity. In the development of ZNF207 inhibitors, modifications to the substituent on the anthracene ring were crucial for optimizing the interaction with hydrophobic pockets of the target protein. acs.org While that series used a benzylamide linker, the principles of optimizing hydrophobic and electronic interactions apply broadly.
For this compound, the ethylamino group serves as a short, flexible linker. The length of this linker is critical; it dictates the distance and geometric possibility of the terminal amino group to form hydrogen bonds or ionic interactions with target residues. A shorter or longer linker would reposition this interactive group, potentially increasing or decreasing binding affinity. The primary amine itself is a key feature, capable of acting as a hydrogen bond donor and, upon protonation, forming a positive charge that can engage with acidic residues like aspartate or glutamate (B1630785) on a target protein.
Crucial Role of Specific Functional Groups (e.g., Amide Bond Integrity)
The amide bond (-CO-NH-) is a cornerstone of the molecular architecture of these compounds. Its relative rigidity, due to resonance, helps to hold the planar anthracene core and the N-linked side chain in a defined spatial orientation. nih.gov This structural constraint is vital for presenting the key interacting moieties to the biological target in an optimal conformation.
The integrity of this amide bond is essential for activity. The carbonyl oxygen and the N-H group are potent hydrogen bond acceptors and donors, respectively. In the crystal structure of a related compound, N-(ferrocenylmethyl)anthracene-9-carboxamide, the amide group was shown to be central to the intermolecular interactions that define the solid-state structure. This highlights the importance of the amide's hydrogen-bonding capability in forming stable interactions within a biological target's binding site.
Correlation between Molecular Architecture and Observed Biological Efficacy
The efficacy and selectivity are then dictated by the functionalization at the 9-position.
For Ion Channel Modulation: The simple carboxylate of 9-AC is sufficient to block chloride channels. medchemexpress.comnih.gov
For ZNF207 Inhibition: A more complex N-(anthracen-9-ylmethyl) benzamide structure is required to achieve high-affinity binding and potent inhibition. acs.orgnih.gov
Advanced Applications in Chemical Sensing and Functional Materials Science
Development of Chemical Sensor Platforms
The inherent fluorescence of the anthracene (B1667546) moiety in N-(2-Aminoethyl)anthracene-9-carboxamide makes it an excellent candidate for the development of fluorescent chemosensors. These sensors operate on the principle of detecting changes in fluorescence upon interaction with specific analytes.
Design of Metal Ion Chemosensors (e.g., Cu(II), Pb(II), Hg(II), Ce(III) Detection)
Anthracene-based fluorescent probes have been widely developed for the detection of various metal ions. frontiersin.orgresearchgate.net The design of these sensors often involves integrating a metal ion recognition site with the anthracene fluorophore. The interaction between the sensor and a metal ion can lead to a "turn-on" or "turn-off" fluorescent response, or a shift in the emission wavelength.
While the broader class of anthracene derivatives has been successful in detecting a range of heavy metal ions, specific studies detailing the use of this compound for the detection of Cu(II), Pb(II), Hg(II), and Ce(III) are not extensively documented in publicly available literature. However, the structural motifs present in this compound, namely the amide and amine groups, are known to be effective binding sites for metal ions.
For instance, anthracene-based probes have demonstrated high selectivity and sensitivity for Hg(II) ions. These probes often utilize mechanisms where the metal ion induces a chemical reaction, such as the desulfurization of thioacetals, which in turn restores the fluorescence of the anthracene unit. acs.orgmdpi.com Such chemodosimeters have shown detection limits in the nanomolar range. acs.org
Similarly, fluorescent sensors for Cu(II) have been designed using anthracene derivatives. These sensors can operate through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.net
The detection of Pb(II) has also been explored using anthracene-based systems, although specific examples utilizing the this compound structure are not readily found. acs.org
For the detection of lanthanide ions such as Ce(III) , research has often focused on complexes with anthracene-9-carboxylic acid, which can exhibit characteristic luminescence upon binding. nih.govresearchgate.netnih.gov The ethylamine (B1201723) side chain of this compound could potentially be modified to incorporate ligands that are selective for Ce(III).
Table 1: Examples of Metal Ion Detection using Anthracene-Based Probes
| Metal Ion | Detection Principle | Reference |
|---|---|---|
| Hg(II) | Fluorescence "turn-on" via desulfurization | acs.orgmdpi.com |
| Cu(II) | PET or CHEF mechanisms | researchgate.net |
| Cr(III) | "Turn-on" fluorescence via C=N bond hydrolysis | nih.gov |
Utilization of Ratiometric Sensing Principles
Ratiometric fluorescent sensing is an advanced detection method that offers enhanced accuracy by taking the ratio of fluorescence intensities at two different wavelengths. This approach can minimize the effects of environmental factors and instrumental variations. Anthracene derivatives are well-suited for the design of ratiometric probes. rsc.orgnih.govresearchgate.net
A common strategy involves creating a molecule with two fluorophores, where the binding of an analyte modulates the efficiency of fluorescence resonance energy transfer (FRET) between them. Alternatively, a single fluorophore can be designed to exhibit changes in its intramolecular charge transfer (ICT) character upon analyte binding, leading to a shift in the emission spectrum.
While the direct application of this compound as a ratiometric sensor is not explicitly detailed, its structure provides a foundation for such designs. The anthracene core can serve as the primary fluorophore, and the ethylamine group can be functionalized with another chromophore or a recognition unit that modulates the electronic properties of the anthracene system upon binding to a target analyte.
Applications in Analytical Derivatization
Derivatization is a crucial technique in analytical chemistry used to modify an analyte to enhance its detection or separation properties. The fluorescent and reactive nature of this compound makes it a promising candidate for a derivatization reagent.
Enhancement of Ionization Efficiency for Mass Spectrometry-based Analysis
In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the ionization efficiency of an analyte is critical for achieving high sensitivity. Derivatization with a reagent that carries a permanent charge or is easily ionizable can significantly improve the MS signal.
While direct studies on this compound for this purpose are scarce, a closely related analogue, N-(2-aminoethyl)-4-iodobenzamide (NIBA) , has been shown to dramatically enhance the photodissociation efficiency of fatty acids in UVPD-MS. This suggests that the N-(2-aminoethyl)carboxamide moiety is a highly effective derivatization group for enhancing MS analysis. The introduction of such a tag allows for more efficient fragmentation, providing key structural information about the analyte. This principle could be extended to the anthracene derivative for similar applications.
Fluorescence Labeling for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)
For analytes that lack a native chromophore or fluorophore, derivatization with a fluorescent tag is essential for sensitive detection in HPLC and CE. Anthracene derivatives, with their high quantum yields, are excellent candidates for such labeling reagents. nih.gov
Reagents like 9-chloromethylanthracene have been successfully used to derivatize carboxylic acids for HPLC analysis with fluorescence detection. nih.gov this compound, with its reactive primary amine, is theoretically capable of being used to label various functional groups, such as carboxylic acids (after activation) or aldehydes and ketones, to form fluorescent derivatives suitable for HPLC and CE analysis.
Contributions to Chemical Biology and Novel Material Development
The unique properties of the anthracene core, combined with the functional versatility of the carboxamide linkage, have led to the exploration of this compound and its analogues in chemical biology and materials science. rroij.comfrontiersin.orgnih.gov
In chemical biology , anthracene derivatives are utilized as fluorescent probes for bioimaging and for studying biological processes. rsc.orgmdpi.com Their ability to intercalate into DNA and their sensitivity to the cellular microenvironment make them valuable tools. The ethylamine side chain of this compound offers a convenient point of attachment for targeting moieties, allowing for the specific labeling of organelles or biomolecules. mdpi.com
In the realm of novel materials , anthracene-containing polymers and supramolecular assemblies are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govbeilstein-journals.org The ability of anthracene units to undergo [4+4] photodimerization is also exploited in the development of photoresponsive materials and self-healing polymers. researchgate.net The this compound scaffold can be incorporated into larger polymeric structures, imparting fluorescent properties and providing sites for further functionalization or cross-linking. acs.orgrsc.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N-(2-aminoethyl)-4-iodobenzamide (NIBA) |
| 9-chloromethylanthracene |
Probes for Investigating Receptor-Ligand Interactions and Cellular Signaling Pathways
The development of fluorescent probes that can selectively bind to and report on the activity of biological receptors is a critical area of chemical biology. While direct studies on this compound as a receptor probe are not extensively documented, the foundational structure of anthracene carboxamide has been successfully utilized in designing modulators for specific receptors. This provides a strong rationale for the potential application of this compound in this domain.
A notable example is the exploration of dihydro-9,10-ethano-anthracene-11-carboxamides as novel modulators for the glucocorticoid receptor (GR). nih.govebi.ac.uk The glucocorticoid receptor is a key player in various physiological processes, and its modulation is a target for therapeutic intervention. In a study focused on this class of compounds, researchers identified molecules that could differentiate between the transrepression and transactivation pathways of GR signaling. nih.gov This is significant because the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many side effects are linked to transactivation.
The research identified a specific compound from this series, 17a , which acts as a partial agonist for GR-mediated transactivation while potently and effectively promoting transrepression in reporter gene assays. nih.gov The structure-activity relationship (SAR) studies in this research highlighted the importance of the carboxamide moiety and the rigid anthracene-based scaffold in achieving the desired interaction with the receptor. A hypothetical binding model was proposed, suggesting how specific substitutions on the anthracene framework could influence the functional activity of the compound. nih.gov
The insights gained from these related structures suggest that this compound could be a valuable scaffold for developing new fluorescent ligands for the glucocorticoid receptor or other nuclear hormone receptors. The ethylamine side chain could be further modified to enhance binding affinity and selectivity, while the anthracene core would serve as the fluorescent reporter group. Such probes would be instrumental in high-throughput screening for new receptor modulators and for studying the dynamics of receptor-ligand interactions within living cells.
Table 1: Activity of Dihydro-9,10-ethano-anthracene-11-carboxamide Analogues as Glucocorticoid Receptor Modulators This table is based on data from studies on related anthracene carboxamide compounds.
| Compound | GR Binding (Ki, nM) | Transactivation (EC50, nM) | Transrepression (IC50, nM) |
|---|---|---|---|
| Dexamethasone | 1.5 | 2.0 | 0.3 |
| Compound 17a | 50 | 150 (Partial Agonist) | 10 |
Integration into Advanced Functional Materials (e.g., Intercalated Graphene Oxide Composites)
The development of advanced functional materials with tailored properties is a rapidly growing field. Graphene oxide (GO), with its unique two-dimensional structure and oxygen-containing functional groups, is an excellent platform for creating novel composite materials. The non-covalent functionalization of graphene oxide with aromatic molecules through π-π stacking interactions is a common strategy to modify its properties without disrupting its intrinsic electronic structure.
While direct studies on the intercalation of this compound into graphene oxide are limited, research on the functionalization of GO with structurally similar molecules, such as 9-aminoanthracene (B1202694), provides a strong precedent for this application. nih.gov In one study, graphene oxide was functionalized with 9-aminoanthracene to create a novel nanocomposite, GO-9-AA. nih.gov This material demonstrated excellent efficiency in the adsorptive removal of polycyclic aromatic hydrocarbons (PAHs) from aqueous solutions. nih.gov
The successful functionalization was confirmed through various characterization techniques, including FTIR, XRD, TGA, TEM, and Raman spectroscopy. nih.gov The anthracene moiety of 9-aminoanthracene facilitates strong π-π stacking interactions with the sp²-hybridized carbon lattice of graphene oxide. This interaction is crucial for the stable anchoring of the functional molecule onto the GO sheets. The amino group, in the case of 9-aminoanthracene, and the aminoethyl group in this compound, can further interact with the oxygen-containing functional groups on the GO surface, such as carboxyl and hydroxyl groups, through hydrogen bonding or electrostatic interactions. kaist.ac.kr
The integration of this compound into graphene oxide could lead to the formation of fluorescent composite materials. The anthracene core would impart fluorescence to the material, which could be modulated by the interaction with the graphene oxide surface. Such fluorescent graphene-based materials have potential applications in chemical sensing, bioimaging, and optoelectronics. The presence of the amine functionality also offers a site for further chemical modification, allowing for the covalent attachment of other molecules or polymers to create multifunctional hybrid materials.
Table 2: Properties of Graphene Oxide Functionalized with Anthracene Derivatives This table is based on data from studies on the functionalization of graphene oxide with related anthracene compounds.
| Material | Functionalizing Agent | Key Interaction Mechanism | Potential Application |
|---|---|---|---|
| GO-9-AA | 9-Aminoanthracene | π-π stacking, Hydrogen bonding | Adsorbent for Aromatic Pollutants |
| Hypothetical GO-AEAC | This compound | π-π stacking, Hydrogen bonding, Electrostatic interactions | Fluorescent Sensing, Bioimaging |
Q & A
Q. What are the recommended synthetic routes for N-(2-Aminoethyl)anthracene-9-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalizing anthracene-9-carboxylic acid with an aminoethyl group. A common approach includes:
- Step 1: Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) to form an active ester intermediate.
- Step 2: Reaction with ethylenediamine or a protected aminoethylamine derivative to form the carboxamide bond.
- Step 3: Deprotection (if necessary) under mild acidic or basic conditions .
Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometric ratios of reagents to improve yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the anthracene backbone (aromatic protons at δ 7.5–8.5 ppm) and the aminoethyl group (CH signals near δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 280.08486 for CHNO) .
- HPLC: Reverse-phase chromatography with UV detection (λ = 254–365 nm) assesses purity (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .
- Storage: Store in airtight containers at 2–8°C, protected from light to prevent photodegradation .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste containing aromatic amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for anthracene derivatives like this compound?
Methodological Answer: Discrepancies in solubility (e.g., 5.3×10 g/L in water vs. higher solubility in DMSO) may arise from experimental conditions (e.g., pH, temperature). To address this:
- Solubility Studies: Conduct parallel experiments in buffered aqueous solutions (pH 4–10) and organic solvents, using UV-Vis spectroscopy to quantify dissolved compound .
- Stability Tests: Perform accelerated degradation studies (40–60°C) under varying light exposure. Monitor decomposition via LC-MS to identify degradation products .
Q. What strategies enhance the compound’s utility in DNA-binding or molecular recognition studies?
Methodological Answer: The aminoethyl group can be modified to improve DNA intercalation or sequence specificity:
- Functionalization: Attach fluorophores (e.g., FITC) via the amine group for tracking interactions via fluorescence quenching or FRET .
- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict binding affinity with DNA motifs. Validate with electrophoresis (e.g., gel shift assays) .
- Comparative Studies: Benchmark against known intercalators (e.g., ethidium bromide) using spectrophotometric titration to calculate binding constants .
Q. How do electronic properties of the anthracene core influence photochemical applications, and how can these be measured?
Methodological Answer: The anthracene moiety’s π-conjugation enables applications in light-harvesting or photocatalysis. Key steps:
- UV-Vis/FL Spectroscopy: Measure absorption/emission spectra (e.g., λ ~ 360 nm, λ ~ 450 nm) to assess electronic transitions .
- Electrochemical Analysis: Cyclic voltammetry (CV) determines HOMO/LUMO levels. Anthracene derivatives typically show reversible redox peaks at -1.5 to -2.0 V (vs. Ag/AgCl) .
- Photostability: Expose to UV light (365 nm) and monitor decay kinetics; use radical scavengers (e.g., ascorbic acid) to mitigate photooxidation .
Q. What analytical approaches identify and quantify byproducts or isomers formed during synthesis?
Methodological Answer:
- Chromatographic Separation: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) to isolate isomers. Confirm structures via 2D NMR (COSY, NOESY) .
- Mass Spectrometry Imaging (MSI): Map spatial distribution of byproducts in reaction mixtures. High-resolution tandem MS (MS/MS) fragments ions for structural elucidation .
- Kinetic Studies: Monitor reaction progress over time using in-situ IR spectroscopy to detect intermediates (e.g., anhydrides or imine byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
